molecular formula C9H17N3O B2764556 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol CAS No. 908267-36-7

2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol

Cat. No. B2764556
M. Wt: 183.255
InChI Key: WDTAULDXZVYRKM-UHFFFAOYSA-N
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Patent
US09029373B2

Procedure details

A solution of 4,4-dimethyl-3-oxo-pentanenitrile (5.00 g, 40.0 mmol), concentrated HCl (0.1 mL), and 2-hydrazino ethanol (2.98 mL, 44.0 mmol) in ethanol (40 mL) was refluxed for 20 h. The reaction mixture was then concentrated in vacuo. The resulting oily solid was washed with cyclohexane (30 mL), and dissolved in MeOH (5 mL) and H2O (5 mL) and lyophilised to give the title compound as a white powder (7.13 g, 97%). LCMS (Method 3): Rt 0.43 min, m/z 184 [MH+].
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
2.98 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:9])([CH3:8])[C:3](=O)[CH2:4][C:5]#[N:6].Cl.[NH:11]([CH2:13][CH2:14][OH:15])[NH2:12]>C(O)C>[NH2:6][C:5]1[N:11]([CH2:13][CH2:14][OH:15])[N:12]=[C:3]([C:2]([CH3:9])([CH3:8])[CH3:1])[CH:4]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC(C(CC#N)=O)(C)C
Name
Quantity
0.1 mL
Type
reactant
Smiles
Cl
Name
Quantity
2.98 mL
Type
reactant
Smiles
N(N)CCO
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
WASH
Type
WASH
Details
The resulting oily solid was washed with cyclohexane (30 mL)
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in MeOH (5 mL)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NN1CCO)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.13 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.